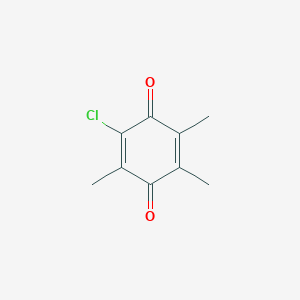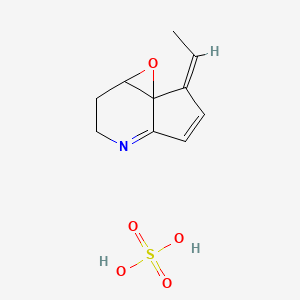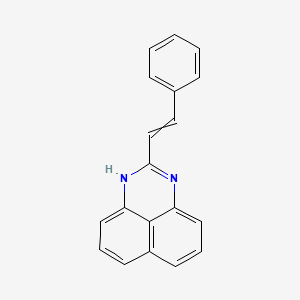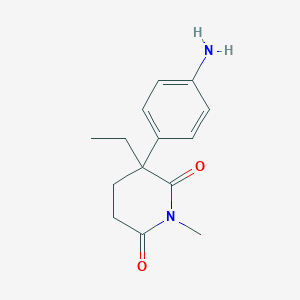![molecular formula C12H10Cl2N2O2S B14653444 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline CAS No. 41253-04-7](/img/structure/B14653444.png)
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an aniline ring, with two chlorine atoms positioned on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline involves its interaction with biological targets, primarily through its sulfonamide group. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and proliferation. This mechanism underlies its potential antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A precursor in the synthesis of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline.
4-chlorobenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfanilamide: A simpler sulfonamide compound with similar biological activity.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The combination of the sulfonamide group with the chlorinated aromatic rings provides a distinct chemical profile that can be exploited in various applications.
Properties
CAS No. |
41253-04-7 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-1-5-11(6-2-9)15-19(17,18)16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI Key |
IQNCKDDOEMMLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



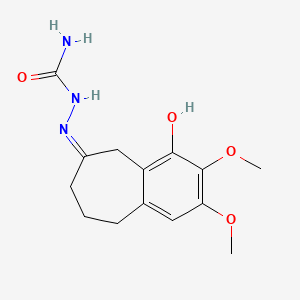


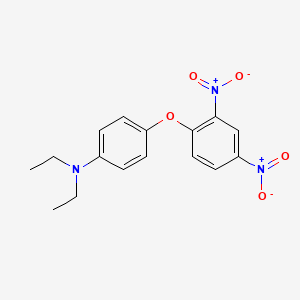
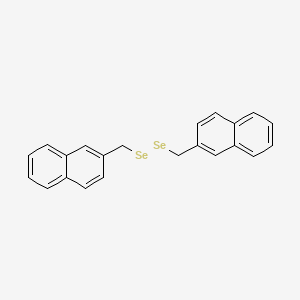
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

